molecular formula C18H18N2O4 B5023632 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5023632
M. Wt: 326.3 g/mol
InChI Key: QAFPTZCQVNNJLN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methoxybenzaldehyde.

    Formation of Schiff Base: The 2-methoxyaniline reacts with 2-methoxybenzaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with maleic anhydride to form the pyrrolidine-2,5-dione ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted pyrrolidine-2,5-dione compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and pain pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-[(2-hydroxyphenyl)amino]pyrrolidine-2,5-dione
  • 1-(2-Methoxyphenyl)-3-[(2-chlorophenyl)amino]pyrrolidine-2,5-dione
  • 1-(2-Methoxyphenyl)-3-[(2-methylphenyl)amino]pyrrolidine-2,5-dione

Uniqueness

1-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets.

Properties

IUPAC Name

3-(2-methoxyanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-9-5-3-7-12(15)19-13-11-17(21)20(18(13)22)14-8-4-6-10-16(14)24-2/h3-10,13,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPTZCQVNNJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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